(1S,2S)-2-fluorocyclohexan-1-amine hydrochloride
Overview
Description
(1S,2S)-2-fluorocyclohexan-1-amine hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a fluorine atom attached to a cyclohexane ring, which is further bonded to an amine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride typically involves the fluorination of cyclohexanone followed by reductive amination. The process begins with the conversion of cyclohexanone to 2-fluorocyclohexanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The resulting 2-fluorocyclohexanone is then subjected to reductive amination using an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-fluorocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological macromolecules such as proteins and nucleic acids .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Fluorinated amines are known to exhibit enhanced metabolic stability and bioavailability, making them promising candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the modulation of enzyme activity and receptor binding, ultimately affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-fluorocyclopentan-1-amine hydrochloride
- (1S,2S)-2-fluorocycloheptan-1-amine hydrochloride
- (1S,2S)-2-fluorocyclooctan-1-amine hydrochloride
Uniqueness
Compared to its analogs, (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride exhibits unique properties due to the size and conformational flexibility of the cyclohexane ring. This allows for more versatile interactions with biological targets and enhances its potential for various applications .
Properties
IUPAC Name |
(1S,2S)-2-fluorocyclohexan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXBYKGOFZSEIL-GEMLJDPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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